![molecular formula C17H23N3O B7466474 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)
2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one, also known as CMPD22, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in the field of cancer research, as it has been shown to exhibit potent antiproliferative effects against various cancer cell lines.
作用機序
The mechanism of action of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to target the protein kinases responsible for regulating cell growth and proliferation. Specifically, 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the activity of cyclin-dependent kinase 9 (CDK9), a protein kinase that plays a critical role in the transcriptional regulation of genes involved in cell cycle progression. By inhibiting CDK9 activity, 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have a number of biochemical and physiological effects. In addition to its antiproliferative and pro-apoptotic effects, 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the expression of genes involved in inflammation and immune response. It has also been shown to inhibit the activity of other protein kinases, including CDK2 and CDK7, which are involved in cell cycle regulation and transcriptional regulation, respectively.
実験室実験の利点と制限
One of the main advantages of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one is its potency and selectivity for CDK9 inhibition. This makes it a useful tool for studying the role of CDK9 in various biological processes, particularly in cancer cells. However, one limitation of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one is its relatively short half-life, which can make it difficult to use in certain experimental settings. In addition, the cost of synthesizing 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one can be prohibitive for some researchers.
将来の方向性
There are several potential future directions for research on 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of more potent and selective CDK9 inhibitors, which could have even greater therapeutic potential for cancer treatment. Another area of interest is the study of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one in combination with other cancer therapies, such as chemotherapy or radiation therapy, to determine whether it can enhance their effectiveness. Finally, the role of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one in other biological processes, such as inflammation and immune response, could be further explored to identify potential new therapeutic applications.
合成法
The synthesis of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one involves several steps, starting with the reaction of 2-aminopyridine with 1-bromo-3-chloropropane to form 2-(bromomethyl)pyrido[1,2-a]pyrimidin-4-one. This intermediate is then reacted with cycloheptylmethylamine to yield the final product, 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one. The synthesis of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one a promising candidate for the development of novel cancer therapies.
特性
IUPAC Name |
2-[[cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(15-8-4-2-3-5-9-15)13-14-12-17(21)20-11-7-6-10-16(20)18-14/h6-7,10-12,15H,2-5,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPBKFRGOLQKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)N2C=CC=CC2=N1)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

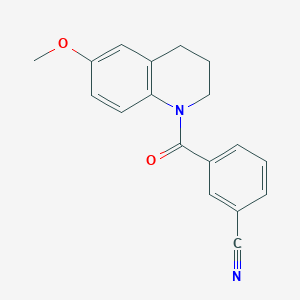
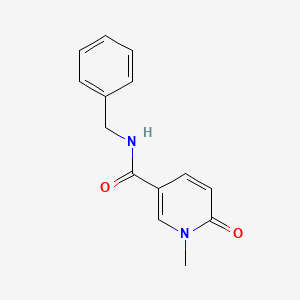
![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)
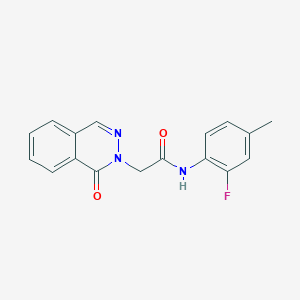
![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
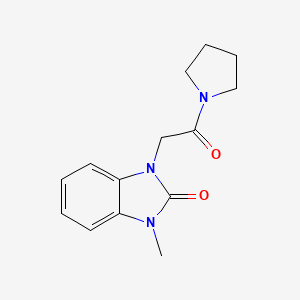
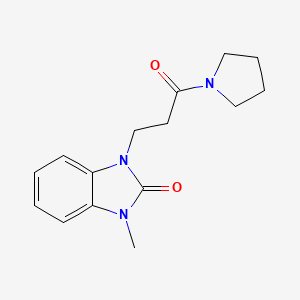
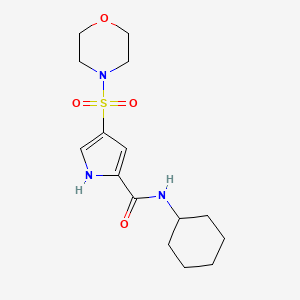
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)
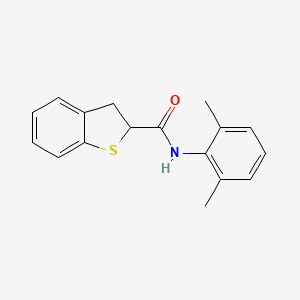

![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)